(2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
“(2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 . It is used for research purposes .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 247.29 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Chiral Resolving Agents
(2R,3R)-1-Ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been explored as chiral resolving agents. A study by Piwowarczyk et al. (2008) detailed the synthesis of related compounds, emphasizing their potential in chromatographic separation and enantioselective reduction processes (Piwowarczyk et al., 2008).
Structural and Theoretical Studies
Investigations into the crystal and molecular structures of related compounds have been conducted to understand their alternative packings and hydrogen bond energies. Maurin et al. (2002) provided insights into these aspects through ab initio quantum-chemical methods (Maurin et al., 2002).
Synthesis and Biological Activity
Zykova et al. (2016) synthesized ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates and evaluated their biological activities, including antiradical and anti-inflammatory properties (Zykova et al., 2016).
Pharmaceutical Intermediates
This compound also serves as an intermediate in the synthesis of various pharmaceuticals. For example, Wang et al. (2017) reported its role in the synthesis of apixaban, an anticoagulant (Wang et al., 2017).
Process Development and Scale-Up
Banks et al. (2009) described a synthetic route for a glycine antagonist that involves this compound, highlighting its scalability for industrial applications (Banks et al., 2009).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules in a system. This is typically relevant for biologically active compounds. As this compound is primarily used for research purposes , its mechanism of action may not be fully understood or may vary depending on the specific context of its use.
Properties
IUPAC Name |
(2R,3R)-1-ethyl-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKNKSOOFHUJQF-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.